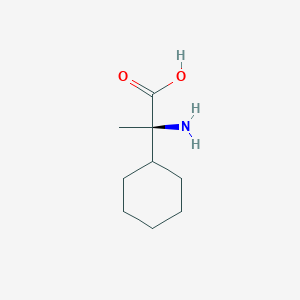

(2R)-2-amino-2-cyclohexylpropanoic acid

Description

BenchChem offers high-quality (2R)-2-amino-2-cyclohexylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-amino-2-cyclohexylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C9H17NO2 |

|---|---|

Poids moléculaire |

171.24 g/mol |

Nom IUPAC |

(2R)-2-amino-2-cyclohexylpropanoic acid |

InChI |

InChI=1S/C9H17NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h7H,2-6,10H2,1H3,(H,11,12)/t9-/m1/s1 |

Clé InChI |

YXQOVXILWFIANY-SECBINFHSA-N |

SMILES isomérique |

C[C@@](C1CCCCC1)(C(=O)O)N |

SMILES canonique |

CC(C1CCCCC1)(C(=O)O)N |

Origine du produit |

United States |

Quaternary alpha-amino acids in medicinal chemistry design

Engineering Conformational Control: A Technical Guide to Quaternary -Amino Acids in Medicinal Chemistry

Executive Summary

The incorporation of quaternary

This guide moves beyond basic textbook definitions to provide a field-tested workflow for the design, synthesis, and incorporation of QAAs into bioactive scaffolds. We focus on overcoming the two primary bottlenecks: the difficulty of stereoselective synthesis and the extreme steric hindrance encountered during peptide coupling.[1]

Structural & Metabolic Rationale

The Conformational Lock (Thorpe-Ingold Effect)

The introduction of a second alkyl group at the

-

Acyclic QAAs (e.g., Aib):

-Aminoisobutyric acid (Aib) is the archetype. The gem-dimethyl effect restricts the backbone into helical conformations, predominantly the -

Cyclic QAAs (e.g., Acpc, Acbc): These impose even stricter constraints, often freezing the backbone into specific turn geometries (

-turns or

Metabolic Armor

The

-

Blockade of Transamination: PLP-dependent aminotransferases require an

-proton to form the quinonoid intermediate. QAAs are inert to this degradation pathway. -

Racemization Resistance: Without an acidic

-proton, the stereocenter cannot enolize, preserving chiral integrity in vivo. -

Proteolytic Stability: The steric bulk prevents the catalytic triads of serine proteases and metalloproteases from accessing the scissile bond.

Figure 1: Mechanism of metabolic stability. The absence of the

Synthetic Methodologies: Stereoselective Construction

Synthesizing QAAs is non-trivial due to the difficulty of forming a quaternary center on a carbon adjacent to both a nitrogen and a carbonyl. We present two industry-standard protocols: the Auxiliary Approach (Seebach) for scale and reliability, and the Catalytic Approach (Maruoka) for efficiency.

Method A: Self-Regeneration of Stereocenters (SRS)

Best for: Gram-scale synthesis of complex QAAs where absolute stereocontrol is paramount.

This method, pioneered by Seebach, uses a temporary "chiral memory" (an acetal stereocenter) to allow the destruction of the original

Protocol: Synthesis of

-

Acetal Formation: Condense L-Proline with pivaldehyde to form the bicyclic oxazolidinone. The steric bulk of the tert-butyl group directs the stereochemistry.

-

Enolization: Treat with LDA at -78°C. The tert-butyl group shields the cis face, forcing the electrophile to attack from the trans face.

-

Alkylation: Add Methyl Iodide (MeI).

-

Hydrolysis: Acidic hydrolysis removes the pivaldehyde auxiliary.

Figure 2: Seebach's Self-Regeneration of Stereocenters (SRS) workflow. The chirality is temporarily stored in the acetal center to allow substitution at the

Method B: Asymmetric Phase Transfer Catalysis (Maruoka)

Best for: High-throughput generation of acyclic QAAs without stoichiometric auxiliaries.

Uses

Key Experimental Parameters:

-

Substrate: tert-Butyl glycinate benzophenone Schiff base.[2]

-

Catalyst: (S,S)-3,4,5-trifluorophenyl-NAS bromide (1 mol%).

-

Base: 50% aqueous KOH.

-

Solvent: Toluene (0°C).

-

Yield/ee: Typically >90% yield, >98% ee.

Peptide Coupling: Overcoming the Steric Wall

The most common failure mode in QAA drug design is the inability to couple the QAA to the next residue. Standard reagents (EDC, HBTU) often fail or lead to slow kinetics that promote racemization of the activated residue.

The "Gold Standard" Protocol: Amino Acid Fluorides

When coupling two hindered residues (e.g., Aib-Aib or Aib-NMe-AA), acid fluorides are superior due to their small size and high reactivity.

Step-by-Step Protocol:

-

Activation: Dissolve the Fmoc-QAA-OH (1.0 eq) in dry DCM.

-

Fluorination: Add Cyanuric Fluoride (1.0 eq) and Pyridine (1.0 eq). Stir for 2 hours.

-

Note: Alternatively, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) for in-situ generation.[3]

-

-

Workup: Wash with ice-cold water to remove salts. Isolate the Fmoc-QAA-F (stable solid).

-

Coupling: React Fmoc-QAA-F with the amine component in DCM/DMF with no additional base (unless using salt forms).

Reagent Selection Matrix

| Coupling Difficulty | Example Sequence | Recommended Reagent | Notes |

| Moderate | Ala | HATU / HOAt | HOAt is crucial to reduce racemization via neighboring group effect. |

| High | Aib | PyAOP | PyAOP (phosphonium salt) often outperforms uroniums (HATU) for hindered amines. |

| Extreme | N-Me-Aib | Acid Fluoride / TFFH | The small leaving group (F-) minimizes steric clash in the transition state. |

Case Studies in Drug Design

Trofinetide (Rett Syndrome)

-

Structure: Gly-Pro-Glu analog.[4]

-

Modification: The central Proline is replaced by

-methyl-Proline (using Seebach SRS chemistry). -

Outcome: The half-life is extended from minutes (native peptide) to hours, allowing for oral bioavailability while retaining IGF-1 receptor affinity.

Semaglutide (GLP-1 Agonist)

-

Structure: GLP-1 analog.

-

Modification: Substitution of Ala8 with Aib (

-aminoisobutyric acid). -

Outcome: Prevents degradation by DPP-4 (Dipeptidyl peptidase-4), which specifically cleaves at Ala8. The Aib substitution renders the bond uncleavable.

References

-

Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link

-

Ooi, T., & Maruoka, K. (2003). "Design of N-Spiro C2-Symmetric Chiral Quaternary Ammonium Bromides as Novel Chiral Phase-Transfer Catalysts." Journal of the American Chemical Society.[2][5] Link

-

Wenschuh, H., et al. (1994).[6] "Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues."[6][7] Journal of Organic Chemistry. Link[6]

- Toniolo, C., et al. (2001). "Conformation of Aib-containing Peptides." Chemical Reviews.

-

Bachem Technical Guides. (2024). "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids."[1][3][6] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids [organic-chemistry.org]

- 3. bachem.com [bachem.com]

- 4. α-Methyl Amino Acids - Enamine [enamine.net]

- 5. Design of N-spiro C2-symmetric chiral quaternary ammonium bromides as novel chiral phase-transfer catalysts: synthesis and application to practical asymmetric synthesis of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]

Solvents and temperature conditions for hindered amino acid synthesis

Ticket Category: Synthetic Methodologies / Peptide Chemistry

Status: Active Agent: Senior Application Scientist Subject: Optimization of Solvents and Temperature for Sterically Demanding Scenarios

Welcome to the Technical Support Center.

You have reached the Tier 3 Support for advanced organic synthesis. This guide addresses the "steric wall" encountered when synthesizing or coupling

The protocols below prioritize kinetic activation without compromising thermodynamic stability (racemization control).

Module 1: The Solvent Selection Matrix

Core Issue: Standard dipolar aprotic solvents (DMF, DMSO) often fail in hindered synthesis because they promote peptide aggregation (intermolecular H-bonding) or fail to stabilize the bulky transition states.

The "Magic Mixture" Protocol (HFIP)

For sterically hindered couplings, Hexafluoroisopropanol (HFIP) is the critical troubleshooter. Unlike DMF, HFIP is a strong hydrogen-bond donor.

-

Mechanism: HFIP solvates the peptide backbone amides, disrupting

-sheet aggregation. It also stabilizes the leaving group in activated esters, accelerating the aminolysis of bulky substrates. -

Recommendation: Use 20% HFIP in DCM (v/v) for difficult couplings.

Solvent Properties Table

| Solvent System | Dielectric Const. ( | Boiling Pt. ( | Application Case | Risk Factor |

| DCM / HFIP (4:1) | High (Effective) | ~40 | Coupling: Aib-Aib, | Cost; Acidic nature (cleaves Trt/Mtt) |

| Toluene / CHCl | Low | 110 / 61 | Synthesis: PTC Alkylation (O'Donnell) | Poor solubility of polar intermediates |

| NMP / LiCl (5%) | High | 202 | Coupling: Aggregation disruption | High boiling point (hard to remove) |

| THF (Anhydrous) | 7.5 | 66 | Synthesis: Grignard/Lithiation | Peroxide formation; Moisture sensitivity |

Visualization: Solvent Decision Logic

Caption: Decision tree for selecting solvent systems based on reaction type and specific steric or aggregation barriers.

Module 2: Temperature & Thermodynamics

Core Issue: There is a trade-off between reaction rate (requires heat) and enantiomeric purity (requires cold).

1. Kinetic Control (De Novo Synthesis)

For Phase Transfer Catalysis (PTC) alkylation (e.g., Maruoka/O'Donnell method):

-

Temperature: -78°C to -20°C .

-

Why: Low temperature is non-negotiable for enantioselectivity (ee). The chiral catalyst forms a rigid ion pair with the enolate; heat disrupts this tight association, leading to racemic background reactions.

-

Protocol: Cool the Toluene/base mixture before adding the electrophile. Allow to warm to 0°C only if conversion stalls after 24h.

2. Thermodynamic Push (Coupling)

For Coupling Hindered Residues (e.g., Fmoc-Aib-OH to H-Aib-OMe):

-

Temperature: 50°C to 75°C (Microwave) .

-

Why: The activation energy barrier for bringing two quaternary carbons together is massive. Thermal energy is required to populate the productive conformational states.

-

Warning: If coupling a chiral hindered amino acid (e.g., Fmoc-N-Me-Phe-OH), limit heat to 40°C and use collidine (weaker base) to prevent racemization via oxazolone formation.

Module 3: Troubleshooting Guides (Q&A)

Scenario A: The "Aib Wall" (Coupling Failure)

User Report: "I am trying to couple Fmoc-Aib-OH to a resin-bound Aib residue using HATU/DIEA in DMF. Yield is <5% after double coupling."

Diagnosis:

-

Steric Clash: The gem-dimethyl groups on both residues act as a shield.

-

Reagent Failure: HATU is excellent, but the active ester (OBt/OAt) is still too bulky for this specific interface.

Solution Protocol:

-

Switch Reagent: Use COMU or generate the Acid Fluoride (using TFFH or cyanuric fluoride). Acid fluorides are smaller electrophiles than OAt esters.

-

Switch Solvent: Move to DCM/HFIP (4:1) .

-

Microwave: Irradiate at 75°C for 20 mins (max power 25W).

The "Acid Fluoride" Workflow:

-

Dissolve Amino Acid (3 eq) and TFFH (3 eq) in dry DCM.

-

Add DIEA (6 eq) under

. Stir 30 min (pre-activation). -

Add to resin.

Scenario B: Low Yield in Strecker Synthesis of Bulky Ketones

User Report: "My reaction of adamantanone with KCN/NH4Cl stalls. I see mostly starting material."

Diagnosis: The reaction is reversible. For bulky ketones, the equilibrium heavily favors the starting ketone due to steric compression in the tetrahedral aminonitrile product.

Solution Protocol:

-

Thermodynamic Trap: Use TMSCN (Trimethylsilyl cyanide) instead of KCN. The formation of the O-TMS bond drives the reaction forward irreversibly.

-

Catalyst: Add a Lewis Acid (e.g.,

or -

Conditions: Run in Methanol in a sealed tube at 60°C . The pressure keeps ammonia in solution, shifting the equilibrium.

Scenario C: Racemization during N-Alkylation

User Report: "I synthesized an N-methylated amino acid via reductive amination, but the optical rotation is off."

Diagnosis: Reductive amination of amino acids with aldehydes often proceeds via an iminium ion that can tautomerize to an enamine, destroying the chiral center.

Solution Protocol:

-

Protect First: Use the Freidinger Lactam method or protect the carboxyl group as an oxazolidinone (Seebach's method) to "lock" the chirality before alkylation.

-

Alternative: Use Nosyl-protection followed by Mitsunobu alkylation. The sulfonamide makes the nitrogen acidic enough to be alkylated without touching the alpha-proton.

Workflow Visualization: Troubleshooting Hindered Coupling

Caption: Step-by-step troubleshooting loop for failed couplings, balancing reactivity (Acid Fluorides) against racemization risks.

FAQ: Quick Solutions

Q: Can I use HFIP for the entire synthesis? A: No. HFIP is expensive and acidic. It can prematurely cleave highly acid-sensitive protecting groups like Trityl (Trt) or Mtt. Use it only for the specific difficult coupling steps.

Q: Why does my O'Donnell alkylation yield a racemate? A: You likely added the base too fast or at room temperature. The interface between the organic phase and solid base (KOH/CsOH) is crucial. Use a cryostat to maintain -20°C or lower and ensure vigorous stirring to maximize the interfacial area without warming the bulk solution.

Q: Best base for coupling N-methylated amino acids? A: TMP (2,4,6-trimethylpyridine / Collidine) . Unlike DIEA, it is non-nucleophilic and too bulky to extract the alpha-proton, significantly reducing epimerization.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Wenschuh, H., et al. (1994).[1] Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues.[1] The Journal of Organic Chemistry, 59(11), 3275–3280.

-

O'Donnell, M. J. (2004). The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.[2] Accounts of Chemical Research, 37(8), 506–517. -

Cadamuro, S. A., et al. (2013). HFIP as a solvent for solid-phase peptide synthesis. Organic & Biomolecular Chemistry, 11, 373-380.

-

Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

Sources

Troubleshooting incomplete coupling of quaternary amino acids in SPPS

Troubleshooting Guide: Incomplete Coupling of Quaternary Amino Acids

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, particularly quaternary (α,α-disubstituted) amino acids. Incomplete coupling of these residues is a common hurdle that can significantly impact the yield and purity of the final peptide. This resource provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind these recommendations to empower you to overcome these synthetic challenges.

The introduction of quaternary amino acids into a peptide sequence is a valuable strategy for creating peptides with constrained conformations, increased proteolytic stability, and enhanced biological activity. However, the sheer steric bulk of these residues presents a significant challenge to the standard SPPS workflow, often leading to failed or incomplete coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Kaiser test is positive after a coupling step with a quaternary amino acid. What does this mean and what is the primary cause?

A positive Kaiser test (indicated by a blue/purple color) after a coupling reaction signifies the presence of unreacted primary amines on the resin-bound peptide.[1][2] This indicates that the coupling of the sterically hindered quaternary amino acid was incomplete.

The primary reason for this failure is steric hindrance . Quaternary amino acids, such as α-aminoisobutyric acid (Aib), have two substituents on the α-carbon, which physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[3][4] This steric clash dramatically slows down the rate of peptide bond formation compared to sterically unhindered amino acids.[5]

Q2: I'm using standard coupling reagents like DIC/HOBt, but they are ineffective for my quaternary amino acid. Which coupling reagents are recommended for these challenging couplings?

Standard carbodiimide-based activation methods, such as DIC/HOBt, are often inefficient for overcoming the steric barrier of α,α-disubstituted amino acids.[5] More potent activating reagents are required to facilitate this difficult reaction. The choice of coupling reagent is crucial for the success of synthesizing peptides containing these hindered residues.[6]

Here is a comparison of recommended coupling reagents for sterically hindered amino acids:

| Coupling Reagent | Class | Key Advantages | Considerations |

| HATU (and its analog HCTU ) | Aminium/Uronium Salt | Highly efficient for hindered couplings with rapid reaction times.[2][6][7] Forms a highly reactive OAt-ester. | More expensive than carbodiimides. Can cause guanidinylation of the free amine as a side reaction. |

| COMU | Aminium/Uronium Salt | Coupling efficiency is comparable to HATU.[6][7] Based on OxymaPure, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents.[6][7] | Generally a very effective and safe choice. |

| PyBrOP | Phosphonium Salt | Often used for highly hindered amino acids where other reagents may fail.[8] | Byproducts can be difficult to remove. |

| Amino Acid Fluorides | Pre-activated Derivatives | Excellent for coupling moderately hindered amino acids like Aib.[6][9] The small size of the fluoride leaving group minimizes steric hindrance. | May not be suitable for extremely hindered systems.[9] |

Expert Recommendation: For most applications involving quaternary amino acids, HATU or COMU are the recommended starting points due to their high reactivity and proven efficacy.[6][7]

Uronium/aminium salts like HATU and phosphonium salts like PyBrOP work by creating highly reactive activated ester intermediates. For instance, HATU, in the presence of a base, converts the carboxylic acid of the amino acid into a highly reactive OAt-ester. The 7-aza-hydroxybenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, and the pyridine nitrogen in HOAt can provide anchimeric assistance (neighboring group participation), further accelerating the coupling reaction. This heightened reactivity is often sufficient to overcome the steric hindrance imposed by the quaternary amino acid.

Q3: My coupling is still incomplete even with a stronger coupling reagent. What other strategies can I employ to improve the reaction efficiency?

If a powerful coupling reagent alone is insufficient, a multi-pronged approach is necessary. Here are several field-proven strategies to drive the coupling reaction to completion:

-

Double Coupling: This is one of the most common and effective strategies. After the initial coupling reaction, simply repeat the coupling step with a fresh solution of the activated amino acid.[1][2][10] This provides a second opportunity for the reaction to proceed with any remaining unreacted amines.

-

Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the reaction kinetics.[1][11] By reducing the solvent volume, you increase the probability of effective collisions between the reactants.[11] A concentration of 0.5 M for the amino acid and coupling reagents is often a good starting point.[11]

-

Elevated Temperature/Microwave Assistance: Increasing the reaction temperature provides the molecules with more kinetic energy to overcome the activation energy barrier of the reaction.[12] Microwave-assisted SPPS is particularly effective for coupling hindered amino acids.[3][13][14] The rapid and uniform heating provided by microwave energy can dramatically shorten reaction times and improve coupling efficiency for difficult sequences.[15][16]

-

Caution: When using elevated temperatures, be mindful of potential side reactions such as racemization, especially with sensitive amino acids like histidine and cysteine.[17] For temperature-sensitive resins like 2-chlorotrityl chloride resin, high temperatures can cause premature cleavage of the peptide from the resin.[18]

-

-

Extended Reaction Times: For sterically hindered couplings at room temperature, extending the reaction time from the standard 1-2 hours to 4 hours or even longer can be beneficial.[1][19] However, this should be balanced against the risk of side reactions.

The following flowchart illustrates a logical troubleshooting workflow when encountering an incomplete coupling of a quaternary amino acid.

Q4: I've tried multiple strategies, but a small fraction of amines remains unreacted. Should I proceed with the synthesis?

Proceeding with unreacted amines will lead to the formation of deletion sequences (peptides missing one or more amino acids), which can be difficult to separate from the target peptide during purification.[20] To prevent this and improve the purity of the final product, it is highly recommended to "cap" the unreacted amines.

Capping is the process of acetylating the unreacted N-terminal amines to render them unreactive for subsequent coupling steps.[21] This is typically achieved by treating the resin with acetic anhydride and a base like pyridine or DIPEA.[22][23][24] While this results in the termination of the failed peptide chain, the resulting capped, shorter peptide is typically easier to separate from the full-length desired peptide during purification due to differences in their physicochemical properties.

Protocols

Protocol 1: Double Coupling with HATU

This protocol is recommended as the first-line strategy after an initial coupling failure with a quaternary amino acid.

-

Initial Coupling: Perform the first coupling of the quaternary amino acid using your standard protocol with HATU (e.g., 4 equivalents of amino acid, 3.95 equivalents of HATU, and 8 equivalents of DIPEA in DMF for 1-2 hours).

-

Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).

-

Prepare Second Coupling Solution: In a separate vessel, prepare a fresh solution of the activated quaternary amino acid as in the initial step.

-

Second Coupling: Add the fresh coupling solution to the resin and allow the reaction to proceed for another 1-2 hours.[1][2]

-

Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min).

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[1] If the test is negative (yellow beads), proceed to the deprotection step for the next cycle. If it remains positive, consider capping.

Protocol 2: Acetic Anhydride Capping

This procedure should be performed if a Kaiser test remains positive after implementing optimized coupling strategies.

-

Wash: Following the final coupling attempt and subsequent DMF washes, ensure the peptide-resin is well-washed to remove residual coupling reagents.

-

Prepare Capping Solution: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and a base in DMF. For example, a 1:1:8 mixture of acetic anhydride:DIPEA:DMF or a 3:2 ratio of acetic anhydride:pyridine.[21][23]

-

Capping Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.[21][22]

-

Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess capping reagents and byproducts.

-

Confirmation: A final Kaiser test should be negative, confirming the successful capping of all unreacted amines. You can now proceed to the N-terminal deprotection for the next amino acid in your sequence.

References

- Vertex AI Search. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.

- Aapptec Peptides. SPPS Capping procedure.

- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.

- Benchchem. Double coupling protocol for difficult amino acids like Boc-D-tyr(ME)-OH.

- ResearchGate. Syntheses of sterically hindered peptides containing α,α-disubstituted....

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Nowick, J.S.

- Benchchem. Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).

- PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.

- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.

- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- PubMed. Sterically Hindered C(alpha, Alpha)

- PMC. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis.

- Benchchem.

- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- PubMed.

- Biotage. (2023). Using double coupling to improve your peptide synthesis.

- CD Formulation. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology.

- Creative Peptides. Microwave-Assisted Peptide Synthesis: A Faster Approach.

- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.

- ResearchGate. (2024). (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.

- AmbioPharm. Microwave SPPS Technology.

- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Sigma-Aldrich. Peptide Coupling Reagents Guide.

- MDPI. Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles.

- YouTube. (2022). Capping.

- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.

- CSBio. The role of temperature in Solid Phase Peptide Synthesis (SPPS).

- ACS.

- AAPPTEC. Peptide Synthesis Resins.

- Organic & Biomolecular Chemistry (RSC Publishing). (2015).

- Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development.

- Benchchem. optimizing coupling efficiency for hindered amino acids like Boc-DL-Phg-OH.

- BOC Sciences. Optimizing Peptide Synthesis: The Role of Wang Resin and Coupling Efficiency.

- YouTube. (2025).

- PubMed. Coupling efficiencies of amino acids in the solid phase synthesis of peptides.

- Semantic Scholar. Coupling efficiencies of amino acids in the solid phase synthesis of peptides.

- PubMed. Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield.

- St. John's University. Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis.

- Reddit. (2021). Solid phase peptide synthesis help : r/Biochemistry.

- Sigma-Aldrich.

- NIH.

- Aapptec Peptides. Overview of Solid Phase Peptide Synthesis (SPPS).

- ResearchGate. (2020).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bachem.com [bachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biotage.com [biotage.com]

- 11. biotage.com [biotage.com]

- 12. csbio.com [csbio.com]

- 13. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 15. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 16. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. reddit.com [reddit.com]

- 20. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 21. youtube.com [youtube.com]

- 22. peptide.com [peptide.com]

- 23. chem.uci.edu [chem.uci.edu]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Coupling of (2R)-2-amino-2-cyclohexylpropanoic acid

A Comparative Guide to HATU and PyBOP

For researchers, scientists, and drug development professionals, the efficient and stereochemically faithful coupling of sterically hindered amino acids is a frequent challenge. This guide provides an in-depth technical comparison of two popular coupling reagents, HATU and PyBOP, specifically for the demanding task of incorporating (2R)-2-amino-2-cyclohexylpropanoic acid into peptide chains. We will explore the mechanistic nuances, troubleshoot common issues, and provide field-proven protocols to empower you to make informed decisions and optimize your synthetic outcomes.

I. Understanding the Challenge: Steric Hindrance in (2R)-2-amino-2-cyclohexylpropanoic acid

The quaternary α-carbon of (2R)-2-amino-2-cyclohexylpropanoic acid, burdened by a bulky cyclohexyl group, presents a significant steric obstacle to the incoming amine nucleophile. This steric congestion can lead to sluggish or incomplete reactions, necessitating the use of highly efficient coupling reagents to drive the reaction to completion.

II. Head-to-Head Comparison: HATU vs. PyBOP

Both HATU and PyBOP are highly effective coupling reagents, but they operate through distinct mechanisms and possess unique advantages and disadvantages, particularly when dealing with sterically demanding substrates.

| Feature | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |

| Reagent Type | Aminium/Uronium Salt | Phosphonium Salt |

| Mechanism | Forms a highly reactive OAt-active ester intermediate. The 7-azabenzotriazole (HOAt) moiety is a superior leaving group and provides anchimeric assistance, accelerating the coupling reaction.[1][2][3] | Forms a less reactive OBt-active ester intermediate.[4][5] |

| Reactivity | Generally considered more reactive and faster than PyBOP, making it highly effective for hindered couplings.[6][7][8] | Highly efficient for most standard couplings but may be less effective for severely hindered amino acids or require longer reaction times.[6] |

| Epimerization | The presence of HOAt significantly suppresses racemization, preserving the stereochemical integrity of the amino acid.[1] | Generally provides low levels of racemization, but the risk can increase with sterically hindered amino acids or prolonged reaction times under basic conditions.[4][9][10][11] |

| Side Reactions | Can cause guanidinylation of the N-terminal amine if used in excess, leading to a capped and unreactive peptide.[12] | Generally cleaner in terms of side reactions directly involving the reagent. |

| Byproducts | Tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt). | Tris(pyrrolidin-1-yl)phosphine oxide (a safer alternative to the carcinogenic HMPA produced by the older BOP reagent).[5] |

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered when coupling (2R)-2-amino-2-cyclohexylpropanoic acid and provides practical solutions.

Q1: My coupling reaction is incomplete, as indicated by a positive Kaiser test. What should I do?

A1: Incomplete coupling is the most common issue with sterically hindered amino acids. Here’s a systematic approach to troubleshoot:

-

Switch to a More Potent Reagent: If you are using a less reactive coupling reagent, switching to HATU is a primary recommendation due to its superior reactivity in hindered environments.[13]

-

Double Coupling: Perform the coupling step twice. After the initial coupling period, drain the reaction vessel and add a fresh solution of the activated amino acid.[13]

-

Increase Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 2-3 equivalents).

-

Elevated Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can often overcome the activation energy barrier. However, monitor carefully for potential side reactions or epimerization.

Q2: I'm observing a significant amount of epimerization in my product. How can I minimize this?

A2: Epimerization is a critical concern in peptide synthesis, as it can drastically alter the biological activity of the final peptide.[14]

-

Reagent Choice: HATU is generally superior to PyBOP in suppressing epimerization due to the nature of the HOAt leaving group.[1]

-

Base Selection: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases.[12] The pKa of the base can influence the rate of enolization, which is a key step in the epimerization pathway.

-

Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding the amine component. Prolonged exposure of the activated ester to the basic reaction medium can increase the risk of epimerization.

-

Reaction Temperature: Avoid excessive heating, as higher temperatures can accelerate the rate of epimerization.

Q3: I'm seeing an unexpected side product with a mass corresponding to the addition of the coupling reagent to my peptide. What is happening?

A3: This is likely due to a side reaction known as guanidinylation, which is specific to aminium/uronium-based reagents like HATU.[12]

-

Cause: This occurs when the free N-terminal amine of the peptide attacks the guanidinium carbon of HATU, especially when HATU is used in excess or when the coupling reaction is slow.[12]

-

Solution: Use a slight excess of the amino acid relative to HATU. This ensures that the HATU is consumed in the activation of the carboxylic acid rather than reacting with the peptide's N-terminus.

Q4: Are there any alternatives to HATU and PyBOP for this difficult coupling?

A4: Yes, several other high-efficiency coupling reagents can be considered:

-

COMU (O-(1-Cyano-2-ethoxy-2-oxoethylideneamino)-N,N,N',N'-tetramethyluronium hexafluorophosphate): An oxyma-based reagent that is often as effective as HATU but can be more cost-effective and avoids the potentially explosive benzotriazole-based byproducts.[15]

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium salt analog of HATU, which offers similar reactivity and suppression of epimerization without the risk of guanidinylation.

-

TOTT (S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium tetrafluoroborate): A thiouronium salt that has shown good results in coupling sterically hindered amino acids with low levels of racemization.[16]

IV. Experimental Protocols

Here are detailed, step-by-step protocols for coupling (2R)-2-amino-2-cyclohexylpropanoic acid using HATU and PyBOP in a solid-phase peptide synthesis (SPPS) context.

Protocol 1: HATU-Mediated Coupling

-

Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

-

Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected (2R)-2-amino-2-cyclohexylpropanoic acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[12] Allow this mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Reaction: Agitate the reaction mixture for 2-4 hours. Monitor the reaction progress using a Kaiser test. If the test is still positive after 4 hours, consider a second coupling.

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.

Protocol 2: PyBOP-Mediated Coupling

-

Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.

-

Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected (2R)-2-amino-2-cyclohexylpropanoic acid (2 equivalents relative to resin loading) and PyBOP (2 equivalents) in DMF.

-

Coupling: Add the amino acid/PyBOP solution to the resin, followed by the addition of DIPEA (4 equivalents).

-

Reaction: Agitate the reaction mixture for 4-6 hours. Monitor the reaction progress using a Kaiser test. A second coupling may be necessary.

-

Washing: Upon completion, wash the resin thoroughly with DMF.

V. Visualizing the Mechanisms and Workflow

To further clarify the processes involved, the following diagrams illustrate the reaction mechanisms and the general workflow.

Caption: HATU activation of a carboxylic acid to form a highly reactive OAt-active ester.

Caption: PyBOP activation of a carboxylic acid to form an OBt-active ester.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

VI. Conclusion

For the challenging coupling of (2R)-2-amino-2-cyclohexylpropanoic acid, HATU is generally the recommended reagent due to its higher reactivity and superior ability to suppress epimerization.[6][7] While PyBOP is a robust and effective reagent for many applications, its performance may be less reliable with such a sterically demanding amino acid. By understanding the underlying mechanisms and potential pitfalls, and by employing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve their success rate in synthesizing complex peptides containing this and other hindered residues.

VII. References

-

Peptide Formation: Unveiling The PyBOP Mechanism - Bn. [Link]

-

PYBOP: Mechanism And Uses In Peptide Synthesis - Perpusnas. [Link]

-

The Science Behind HATU: Mechanism and Applications in Modern Chemistry. [Link]

-

HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]

-

Epimerisation in Peptide Synthesis - PMC - NIH. [Link]

-

Coupling Reagents - Aapptec Peptides. [Link]

-

Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D. [Link]

-

When Synthesis Gets It Wrong: Unexpected Epimerization Using PyBOP in the Synthesis of the Cyclic Peptide Thermoactinoamide A | Journal of Natural Products - ACS Publications. [Link]

-

When Synthesis Gets It Wrong: Unexpected Epimerization Using PyBOP in the Synthesis of the Cyclic Peptide Thermoactinoamide A - PubMed. [Link]

-

Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate. [Link]

-

Unexpected Epimerization Using PyBOP in the Synthesis of the Cyclic Peptide Thermoactinoamide A - American Chemical Society. [Link]

-

Amine to Amide Mechanism - HATU - Common Organic Chemistry. [Link]

-

PYBOP: Mechanism And Uses In Peptide Synthesis - Serastores. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]

-

HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing. [Link]

-

Difficulty getting a peptide coupler. - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. [Link]

-

HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [Link]

-

Novabiochem® Coupling reagents - Merck Millipore. [Link]

-

PyBOP - Wikipedia. [Link]

-

PyBrOP Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]

-

(PDF) Procedures to Improve Difficult Couplings - ResearchGate. [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. [Link]

-

Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry. [Link]

-

Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. [Link]

-

(2R)-2-amino-3-cyclohexylpropanoic acid | C9H17NO2 | CID 736026 - PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 4. Peptide Formation: Unveiling The PyBOP Mechanism [data.bn.dk]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. When Synthesis Gets It Wrong: Unexpected Epimerization Using PyBOP in the Synthesis of the Cyclic Peptide Thermoactinoamide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. bachem.com [bachem.com]

Chiral HPLC methods for (2R)-2-amino-2-cyclohexylpropanoic acid enantiomeric purity

Technical Comparison Guide: Enantiopurity Analysis of (2R)-2-amino-2-cyclohexylpropanoic Acid

Executive Summary & Molecule Profile

The Analyte: (2R)-2-amino-2-cyclohexylpropanoic acid (also known as

The Solution: This guide compares the two most robust methodologies for determining enantiomeric purity:

-

Method A (Direct): Chiral Crown Ether HPLC (CROWNPAK CR-I(+)) – The "Gold Standard" for Process Purity.

-

Method B (Indirect): Marfey’s Reagent Derivatization (C18) – The "High Sensitivity" Method for Biological Matrices.

Strategic Decision Matrix

Before selecting a protocol, determine your primary constraint using the decision matrix below.

Figure 1: Decision matrix for selecting the optimal separation strategy based on sample origin and detection capabilities.

Comparative Analysis: Direct vs. Indirect

| Feature | Method A: Direct (Crown Ether) | Method B: Indirect (Marfey's Reagent) |

| Column Technology | CROWNPAK CR-I(+) (Immobilized Crown Ether) | C18 / C8 (Standard Reversed Phase) |

| Mechanism | Host-Guest complexation of ammonium ion ( | Diastereomeric separation based on hydrophobicity differences of the derivatized adducts. |

| Sample Prep | Minimal (Dissolve & Shoot). | Moderate (1 hr heating, quenching). |

| Detection | Low UV (200-210 nm) or ELSD/MS. | UV 340 nm (High Specificity) or MS. |

| Elution Order | (2R) typically elutes FIRST. (D-isomer analog). | (2R) typically elutes FIRST. (L-FDAA-D-analog elutes before L-L). |

| Resolution ( | High ( | Very High ( |

| Primary Risk | Column fouling from matrix components; Acidic mobile phase required. | Kinetic resolution (rare with Marfey's); Reagent stability. |

| Cost Per Run | High (Specialty Column). | Low (Standard Column + Reagent). |

Detailed Methodologies

Method A: Direct Separation (CROWNPAK CR-I(+))

Best for: Final product release testing, raw material purity.

Expert Insight: The bulky cyclohexyl and methyl groups do not prevent the ammonium ion from docking into the crown ether. However, the steric bulk enhances the chiral discrimination by forcing a rigid orientation. The CR-I(+) (immobilized) version is mandatory; the older coated CR(+) cannot withstand the organic modifiers needed to elute this hydrophobic molecule.

Protocol:

-

Column: Daicel CROWNPAK CR-I(+) (

mm, 5 µm). -

Mobile Phase: Perchloric Acid (pH 1.[1]5) / Acetonitrile (85:15 v/v).[2]

-

Note: The acetonitrile is critical to elute the hydrophobic cyclohexyl group.

-

-

Flow Rate: 0.4 mL/min.

-

Temperature:

(Lowering to -

Detection: UV 200 nm (or MS in positive mode, see note below).

-

Sample Diluent: Mobile phase.

Expected Elution:

-

First Peak: (2R)-2-amino-2-cyclohexylpropanoic acid (D-analog).

-

Second Peak: (2S)-2-amino-2-cyclohexylpropanoic acid (L-analog).

-

Validation: Always inject a racemic mixture first to confirm

, followed by the pure standard.

Critical Warning (MS Detection): Perchloric acid is not MS compatible. If using MS, substitute with 10-20 mM Trifluoroacetic Acid (TFA) or Formic Acid, though resolution may decrease slightly.

Method B: Indirect Separation (Marfey's Reagent)

Best for: PK studies, fermentation broth, trace impurity analysis.

Expert Insight: Marfey’s reagent (L-FDAA) reacts with the amine to form diastereomers. Because your target has a hydrophobic cyclohexyl side chain, the elution order on C18 follows the rule: L-FDAA-D-AA elutes before L-FDAA-L-AA . Thus, the (2R) derivative will elute before the (2S).

Figure 2: Derivatization workflow for Marfey's method.

Protocol:

-

Derivatization:

-

Mix 50 µL sample (50 mM) with 100 µL 1% L-FDAA (in acetone) and 20 µL 1M

. -

Incubate at

for 1 hour. -

Stop reaction with 20 µL 2M HCl. Dilute with mobile phase.

-

-

Column: C18 Core-Shell (e.g., Kinetex C18 or Cortecs C18),

mm, 1.7 or 2.6 µm. -

Mobile Phase:

-

Gradient: 20% B to 60% B over 15 minutes. (The cyclohexyl group is very hydrophobic; the derivative will elute late).

-

Detection: UV 340 nm.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (Method A) | Silanol interaction or column overload. | Reduce injection volume. Ensure pH is < 2.0 to fully protonate the amine. |

| Low Resolution (Method A) | Temperature too high. | Lower column temperature to |

| Extra Peaks (Method B) | Reagent degradation or hydrolysis. | L-FDAA hydrolyzes to L-alanine amide. Run a "Blank" (Reagent + Buffer) to identify the reagent peak (usually elutes early). |

| Inverted Elution (Method A) | Incorrect Reference Standard. | (2R) is the D-analog.[5] Verify the specific rotation or certificate of analysis of your standard. |

References

-

Daicel Corporation. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies.[6][7] [Link]

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. [Link]

-

Harada, K., et al. (1996). Advanced Marfey's Method for Determination of Absolute Configuration of Amino Acids. Tetrahedron Letters, 37(19), 3299-3302. [Link]

-

Hyun, M. H. (2012). Enantiomeric separation of non-proteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 94-121. [Link]

Sources

- 1. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]

- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 3. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. real.mtak.hu [real.mtak.hu]

- 5. Cyclohexylglycine, (R)- | C8H15NO2 | CID 736849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hplc.eu [hplc.eu]

- 7. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U [mdpi.com]

Crystallographic data of peptides with alpha,alpha-disubstituted residues

Advanced Crystallographic Guide: -Disubstituted Peptides

Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Leads

Executive Summary: The Steric Lock in Drug Design

In the realm of peptidomimetics,

This guide objectively compares the crystallographic performance and structural rigidity of peptides containing

Comparative Analysis: Performance & Conformational Control

The primary utility of

Product Comparison: Helical Promoters vs. Sheet Inducers

While standard amino acids allow a broad range of conformations (

| Feature | Aib (Dimethylglycine) | Deg / Dpg (Diethyl/propyl) | Standard |

| Dominant Structure | Fully Extended ( | Flexible ( | |

| Ramachandran Region | Helical ( | Extended ( | Broad Allowed Regions |

| Helix Preference | Strongest known helix inducer | Helix destabilizer (Steric clash) | Moderate helix former |

| H-Bond Pattern | Intermolecular (Sheet-like) | Context dependent | |

| Crystallization | Readily forms high-symmetry crystals | Forms laminar/sheet crystals | Variable |

Mechanistic Insight: The Alkyl Switch

-

Aib (

): The gem-dimethyl group restricts the backbone to helical regions. In short peptides (< 8 residues), Aib strongly enforces the -

Deg/Dpg (

or

Visualization: Conformational Energy Landscape

The following diagram illustrates the "funneling" effect of disubstitution on peptide folding pathways.

Figure 1: Conformational restriction pathways. Aib funnels peptides into helical manifolds, while bulkier analogs (Deg/Dpg) force extended planar states.

Detailed Crystallographic Data

When analyzing crystal structures of these peptides, specific geometric parameters serve as quality indicators.

Torsion Angle Fingerprints

In high-resolution X-ray structures,

-

-Helix (Aib-rich):

-

:

-

:

-

Note: The

angle is significantly closer to

-

:

-

-Helix (Mixed Aib/Standard):

-

:

-

:

-

:

-

Extended

(Deg/Dpg):

Critical Packing Interactions

-

Head-to-Tail H-Bonding: Aib peptides frequently crystallize in space groups that allow continuous helical columns (e.g.,

), stabilized by head-to-tail hydrogen bonds between the N-terminus of one helix and the C-terminus of another. -

Water Channels: Due to the hydrophobic exterior of Aib helices (methyl coating), water molecules are often excluded from the lateral packing but found sequestered in the helical pore or bridging termini.

Experimental Protocol: Hydrophobic Peptide Crystallization

Objective: Obtain X-ray quality crystals of hydrophobic, constrained peptides (e.g., Aib-homopolymers or Peptaibols). Challenge: These peptides often exhibit low solubility in water and high solubility in organic solvents, making standard vapor diffusion (hanging drop) difficult.

Workflow Logic (Expertise)

Standard aqueous buffers often precipitate these peptides as amorphous solids. The protocol below utilizes organic solvent evaporation and interfacial diffusion , exploiting the peptide's amphiphilic nature.

Step-by-Step Methodology

Reagents:

-

Solvent A: Methanol (HPLC grade)

-

Solvent B: Acetonitrile (ACN) or 2,2,2-Trifluoroethanol (TFE) for stubborn helices.

-

Antisolvent: Diisopropyl ether or Water (depending on polarity).

Protocol:

-

Solubility Screen: Dissolve lyophilized peptide in Methanol at 10 mg/mL. If insoluble, add TFE dropwise until clear.

-

Why: TFE promotes helical structure in solution, pre-organizing the peptide for crystallization.

-

-

Slow Evaporation (Primary Method):

-

Place 20

L of peptide solution into a small glass vial (approx. 1 mL volume). -

Cover the vial with Parafilm.

-

Pierce 2-3 small holes in the Parafilm with a 27G needle.

-

Incubate at 20°C.

-

Mechanism: Controlled evaporation increases supersaturation slowly, favoring nucleation of the thermodynamically stable helical form.

-

-

Vapor Diffusion (Alternative for Mixed Peptides):

-

Reservoir: 500

L of 10-30% PEG 400 in water/methanol (50:50). -

Drop: 1

L Peptide (in MeOH) + 1 -

Why: The presence of PEG acts as a crowding agent, while the methanol evaporates into the reservoir or vice versa depending on vapor pressure equilibrium.

-

-

Crystal Harvesting:

-

Aib peptides often form robust, needle-like prisms. Use a cryo-loop with minimal oil; these crystals are often solvent-stable but mechanically brittle.

-

Visualization: Crystallization Decision Tree

Figure 2: Decision matrix for crystallizing hydrophobic

References

-

Toniolo, C., et al. (1991). Peptides from chiral C alpha,alpha-disubstituted glycines.[5][6][7] Crystallographic characterization of conformation. International Journal of Peptide and Protein Research.

-

Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry.

-

Crisma, M., et al. (1991). Preferred conformation of peptides from C alpha,alpha-symmetrically disubstituted glycines. Biopolymers.

-

Zieleniewski, F., et al. (2020).[8] Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications.[8]

-

Patterson, J. P., et al. (2015). A Newcomer's Guide to Peptide Crystallography. PMC.

-

Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin.

Sources

- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BIOC0008 - Protein Structure and PyMol [bioinf.org.uk]

- 3. Nonplanar peptide bonds in proteins are common and conserved but not biased toward active sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]

- 5. Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptides from chiral C alpha,alpha-disubstituted glycines. Crystallographic characterization of conformation of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)Val] in simple derivatives and model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.